molecular formula C23H26BrN3O B11119990 6-bromo-N-[3-(dimethylamino)propyl]-2-(4-ethylphenyl)quinoline-4-carboxamide

6-bromo-N-[3-(dimethylamino)propyl]-2-(4-ethylphenyl)quinoline-4-carboxamide

Cat. No.: B11119990
M. Wt: 440.4 g/mol
InChI Key: CWDFHZFCEFXYNW-UHFFFAOYSA-N
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Description

6-bromo-N-[3-(dimethylamino)propyl]-2-(4-ethylphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[3-(dimethylamino)propyl]-2-(4-ethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: Introduction of the bromine atom to the quinoline ring.

    Amidation: Formation of the carboxamide group.

    Alkylation: Addition of the dimethylamino propyl group.

    Aryl Substitution: Introduction of the ethylphenyl group.

Each step requires specific reagents and conditions, such as bromine for bromination, carboxylic acids or their derivatives for amidation, and alkyl halides for alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[3-(dimethylamino)propyl]-2-(4-ethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles.

    Coupling Reactions: Catalysts like palladium or nickel.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-bromo-N-[3-(dimethylamino)propyl]-2-(4-ethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-[3-(dimethylamino)propyl]-2-(4-ethylphenyl)quinoline-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    6-fluoro-N-[3-(dimethylamino)propyl]-2-(4-ethylphenyl)quinoline-4-carboxamide: Similar structure but with a fluorine atom instead of bromine.

    6-iodo-N-[3-(dimethylamino)propyl]-2-(4-ethylphenyl)quinoline-4-carboxamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 6-bromo-N-[3-(dimethylamino)propyl]-2-(4-ethylphenyl)quinoline-4-carboxamide can influence its reactivity and biological activity, making it unique compared to its halogen-substituted analogs

Properties

Molecular Formula

C23H26BrN3O

Molecular Weight

440.4 g/mol

IUPAC Name

6-bromo-N-[3-(dimethylamino)propyl]-2-(4-ethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H26BrN3O/c1-4-16-6-8-17(9-7-16)22-15-20(23(28)25-12-5-13-27(2)3)19-14-18(24)10-11-21(19)26-22/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,25,28)

InChI Key

CWDFHZFCEFXYNW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCCCN(C)C

Origin of Product

United States

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